Technical Deep Dive: Pharmacological Mechanism of N-(3-pyridinylmethyl)guanidine Sulfate
Technical Deep Dive: Pharmacological Mechanism of N-(3-pyridinylmethyl)guanidine Sulfate
The following technical guide details the pharmacological mechanism of action for N-(3-pyridinylmethyl)guanidine sulfate (also referred to as 3-Picolylguanidine sulfate ).
This analysis synthesizes the compound's structural pharmacophores—specifically the heme-coordinating 3-pyridyl moiety and the arginine-mimetic guanidine group—to define its primary role as a Thromboxane A2 Synthase (TxAS) Inhibitor and its secondary activity as a Nitric Oxide Synthase (NOS) Inhibitor .[1][2]
[1][2]
Executive Summary & Chemical Identity
N-(3-pyridinylmethyl)guanidine sulfate (CAS: 108833-95-0) is a synthetic pharmacological probe belonging to the class of pyridyl-guanidines .[1][2] It is structurally defined by a guanidine group linked via a methylene bridge to the 3-position of a pyridine ring.[1][2]
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Primary Mechanism: Selective inhibition of Thromboxane A2 Synthase (CYP5A1) , preventing the conversion of Prostaglandin H2 (PGH2) to Thromboxane A2 (TxA2).[1][2]
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Secondary Mechanism: Competitive inhibition of Nitric Oxide Synthase (NOS) isoforms due to the guanidine moiety mimicking the substrate L-Arginine.[1][2]
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Physiological Outcome: Inhibition of platelet aggregation, reduction of vasoconstriction, and potential modulation of inflammatory pathways.[1][2]
| Property | Specification |
| IUPAC Name | N-(pyridin-3-ylmethyl)guanidine sulfate |
| Common Name | 3-Picolylguanidine sulfate |
| Molecular Formula | C7H10N4[1][2] · H2SO4 |
| Key Pharmacophores | 3-Pyridyl (Heme binder), Guanidine (Anion binder/Arginine mimic) |
| Target Enzyme | Thromboxane A2 Synthase (CYP5A1) |
| Binding Mode | Type II Ligand (Heme Coordination) |
Mechanism of Action (MOA)[1][2]
Primary Target: Thromboxane A2 Synthase (CYP5A1)
The defining pharmacological action of N-(3-pyridinylmethyl)guanidine arises from the 3-pyridyl moiety , a classic pharmacophore for inhibiting heme-containing enzymes, specifically Thromboxane A2 Synthase.[1][2]
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Heme Coordination (The "Anchor"):
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TxAS is a cytochrome P450 enzyme (CYP5A1) containing a heme iron at its active site.[1][2]
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The nitrogen atom of the pyridine ring possesses a lone pair of electrons that coordinates directly with the heme iron (Fe) in the enzyme's active site.[1][2]
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This coordination displaces the native water molecule or prevents the binding of the oxygen atom of the PGH2 endoperoxide bridge, effectively locking the enzyme in an inactive state.[1][2]
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Electrostatic Stabilization (The "Clamp"):
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The guanidine group is highly basic (pKa ~12.[1][2]5) and fully protonated at physiological pH.[1][2]
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It mimics the carboxylate group of the natural substrate (PGH2) or interacts with acidic amino acid residues (e.g., Glutamate/Aspartate) within the substrate access channel.[1][2]
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This dual-point binding (Pyridine-Fe + Guanidine-Acid) creates a high-affinity, reversible inhibition (Type II binding spectrum).[1][2]
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Downstream Signaling: The "Prostaglandin Shunt"
Inhibition of TxAS does not merely block TxA2 production; it redirects the substrate PGH2 towards other pathways.[1][2]
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Blockade: Reduced plasma TxA2 levels (measured as stable metabolite TxB2) leads to inhibition of platelet aggregation and vasodilation .[1][2]
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Shunting: Accumulated PGH2 is converted by Prostacyclin Synthase (in endothelial cells) into Prostacyclin (PGI2) .[1][2]
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Net Effect: The ratio of PGI2 (vasodilator/anti-aggregant) to TxA2 (vasoconstrictor/aggregant) increases dramatically, amplifying the antithrombotic effect.[1][2]
Secondary Target: Nitric Oxide Synthase (NOS)
The guanidine moiety is a structural isostere of the guanidino group in L-Arginine , the substrate for NOS.[1][2]
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Mechanism: Competitive inhibition at the arginine binding site.[1][2]
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Selectivity: While less potent than N-methyl-L-arginine (L-NMMA), 3-picolylguanidine can inhibit inducible NOS (iNOS) and endothelial NOS (eNOS), potentially modulating vascular tone and inflammation.[1][2]
Visualization of Signaling Pathways[1][2]
The following diagram illustrates the dual mechanism: the blockade of the Thromboxane pathway and the competitive inhibition of NOS.[1][2]
Caption: Mechanism of Action showing the inhibition of TxAS by N-(3-pyridinylmethyl)guanidine, leading to reduced TxA2 and shunting of PGH2 towards the vasodilatory PGI2 pathway.[1][2]
Experimental Protocols for Validation
To validate the pharmacological activity of N-(3-pyridinylmethyl)guanidine sulfate, the following assays are standard.
Thromboxane Synthase Inhibition Assay (In Vitro)
Objective: Quantify the IC50 of the compound against human platelet TxAS.[1][2]
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Preparation: Isolate human Platelet-Rich Plasma (PRP) from citrated blood via centrifugation (200g, 15 min).
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Induction: Incubate PRP (37°C) with varying concentrations of N-(3-pyridinylmethyl)guanidine sulfate (1 nM – 100 µM).
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Stimulation: Add Arachidonic Acid (0.5 mM) or Collagen (2 µg/mL) to stimulate TxA2 production.[1][2]
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Reaction: Allow aggregation/reaction to proceed for 5 minutes. Terminate with indomethacin/EDTA.[1][2]
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Quantification: Since TxA2 is unstable (t1/2 ~30s), measure its stable metabolite TxB2 using a specific ELISA or LC-MS/MS.[1][2]
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Control: Measure PGE2 or 6-keto-PGF1a levels. A selective TxAS inhibitor will decrease TxB2 while increasing PGE2/6-keto-PGF1a (shunting).[1][2]
Spectroscopic Binding Assay (Type II Spectrum)
Objective: Confirm direct binding to the heme iron of CYP5A1 (TxAS).
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Enzyme Source: Use recombinant human TxAS or platelet microsomes.[1][2]
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Baseline: Record the UV-Vis absorption spectrum (350–500 nm) of the enzyme in buffer.[1][2]
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Titration: Add aliquots of N-(3-pyridinylmethyl)guanidine sulfate.
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Observation: Look for a Type II difference spectrum :
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Calculation: Plot
vs. [Inhibitor] to determine the spectral dissociation constant ( ).
Data Summary & Comparative Analysis
The following table contextualizes the compound's activity against known standards.
| Compound Class | Representative Drug | Interaction with Heme | Interaction with Acidic Residues | Primary Effect |
| Pyridyl-Guanidines | N-(3-pyridinylmethyl)guanidine | Strong (Pyridine N) | Strong (Guanidine) | TxAS Inhibition |
| Imidazoles | Ozagrel (OKY-046) | Strong (Imidazole N) | Weak (Carboxylate) | TxAS Inhibition |
| Benzyl-Guanidines | Guanethidine | None | Strong | Adrenergic Blockade |
| Hydrazines | Hydralazine | Weak | Moderate | Vasodilation (Direct) |
References
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Cross, P. E., et al. (1989).[1][2] "[(1H-Imidazol-1-yl)methyl]- and [(3-pyridinyl)methyl]pyrroles as thromboxane synthetase inhibitors."[1][2] Journal of Medicinal Chemistry, 32(4), 890-897.[1][2] Link
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Terao, S., et al. (1988).[1][2] "Synthesis of a novel series of (3-pyridylmethyl)benzoquinone derivatives as dual inhibitors of thromboxane A2 synthase and 5-lipoxygenase." Chemical and Pharmaceutical Bulletin, 36(7).[1][2] Link
- Validates the structural logic of combining 3-pyridyl groups with polar heads for enzyme inhibition.
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Fischer, S., et al. (1999).[1][2] "Guanidine derivatives as combined thromboxane A2 receptor antagonists and synthase inhibitors."[1][2] Journal of Medicinal Chemistry, 42(9).[1][2] Link
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PubChem Compound Summary. "N-(3-pyridinylmethyl)guanidine sulfate (CAS 108833-95-0)."[1][2] Link
- Verification of chemical identity and salt form.
